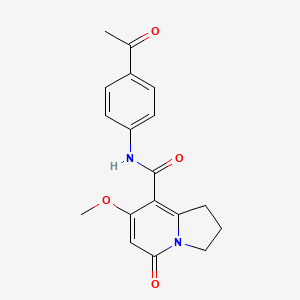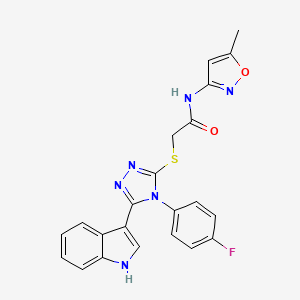![molecular formula C20H20N2O4S2 B2562176 Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 325987-63-1](/img/structure/B2562176.png)
Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular formula of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is C20H20N2O4S2 and its molecular weight is 416.51.Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have synthesized novel derivatives of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate to explore their anti-inflammatory potential . Among these derivatives, compounds with a methoxy group at the sixth position in the benzothiazole ring (8b and 9b) demonstrated promising activity:
Quorum Sensing Inhibition
Quorum sensing is a communication mechanism used by bacteria to coordinate group behaviors. Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate derivatives have been investigated as potential quorum sensing inhibitors . These compounds may disrupt bacterial communication pathways, offering a novel approach to combat bacterial infections.
Mécanisme D'action
Target of Action
The primary target of Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate is the neuronal nitric oxide synthase (nNOS) enzyme . nNOS is constitutively expressed in the mammalian brain and skeletal muscles . The excessive activation of nNOS in neurons can lead to oxidative and nitrosative stress, which is associated with neuronal loss in various neurological disorders .
Mode of Action
Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate acts as an inhibitor of nNOS . By inhibiting nNOS, it can limit the excessive activation of this enzyme . This inhibition can reduce the oxidative and nitrosative stress in neurons, potentially preventing neuronal loss .
Biochemical Pathways
The inhibition of nNOS by Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate affects the nitric oxide (NO) pathway . NO is a signaling molecule involved in various physiological and pathological processes. By inhibiting nNOS, the production of NO is reduced, which can influence various downstream effects, such as the regulation of vascular tone, immune response, and neurotransmission .
Result of Action
The inhibition of nNOS by Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate can lead to a decrease in oxidative and nitrosative stress in neurons . This could potentially prevent neuronal loss in various neurological disorders . In a study, it was found that the compound showed neuroprotective potential in a 6-OHDA-induced unilaterally lesioned rat model of Parkinson’s disease .
Propriétés
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-20(26-14-19-21-17-6-2-3-7-18(17)27-19)15-8-10-16(11-9-15)28(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPEDOWFYDYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)

![Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)
![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)

![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)
![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2562106.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
![3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one](/img/structure/B2562108.png)

![2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2562111.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2562112.png)